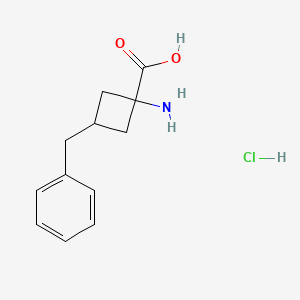
1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an amino group and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents such as ammonia or amines.
Benzylation: The benzyl group is added via a benzylation reaction, which can be achieved using benzyl halides in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or carboxylating agents.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with different functional groups.
Applications De Recherche Scientifique
1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.
Comparaison Avec Des Composés Similaires
1-Amino-3-benzylcyclobutane-1-carboxylicacidhydrochloride can be compared with similar compounds such as:
1-Amino-1-cyclobutanecarboxylic acid: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
3-Aminocyclobutane-1-carboxylic acid hydrochloride: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
1-amino-3-benzylcyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c13-12(11(14)15)7-10(8-12)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H |
Clé InChI |
LWCSUKXWAROMLT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(=O)O)N)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)

![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
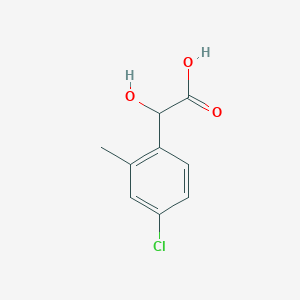
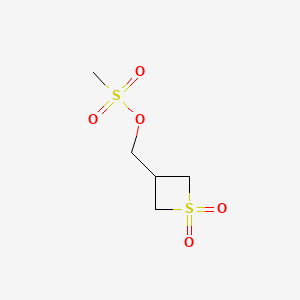
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
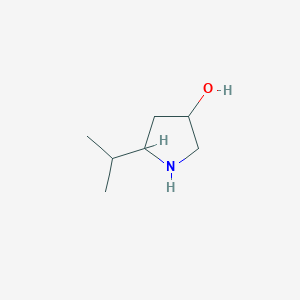

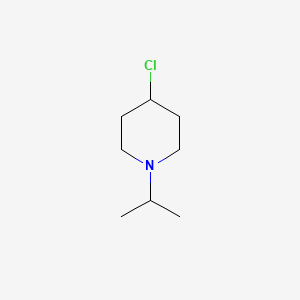
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
